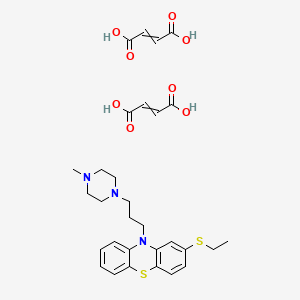
Norzine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norzine, also known as thiethylperazine, is a compound belonging to the phenothiazine class. It is primarily used as an antiemetic, which means it helps prevent nausea and vomiting. This compound works by antagonizing dopamine receptors (DRD1, DRD2, DRD4) and serotonin receptors (5-HT2A, 5-HT2C), among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiethylperazine involves several steps:
Goldberg Reaction: The reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid forms a diarylamine intermediate.
Thermolytic Removal: The carboxyl group in the anthranilic acid residue is removed thermolytically.
Phenothiazine Formation: Treatment with sulfur and iodine leads to the formation of phenothiazine.
Alkylation: The final step involves alkylation with 1-(γ-chloropropyl)-4-methylpiperazine in the presence of sodamide.
Industrial Production Methods
Industrial production of thiethylperazine follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Thiethylperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thioether form.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thioether: From reduction reactions.
Halogenated Phenothiazines: From substitution reactions.
Scientific Research Applications
Thiethylperazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter receptors.
Medicine: Used to treat nausea and vomiting, and studied for potential antipsychotic properties.
Mechanism of Action
Thiethylperazine exerts its effects by antagonizing multiple receptors:
Dopamine Receptors: DRD1, DRD2, DRD4.
Serotonin Receptors: 5-HT2A, 5-HT2C.
Muscarinic Acetylcholine Receptors: mAChRs (1 through 5).
Adrenergic Receptor: α1.
Histamine Receptor: H1.
It also activates the transport protein ABCC1, which helps clear beta-amyloid from the brain .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another antiemetic, but it primarily antagonizes 5-HT3 receptors.
Promethazine: Used for nausea and allergies, it acts on histamine receptors.
Properties
Molecular Formula |
C30H37N3O8S2 |
|---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8) |
InChI Key |
RVBRTNPNFYFDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



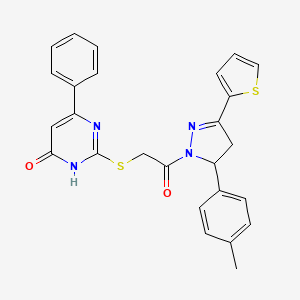

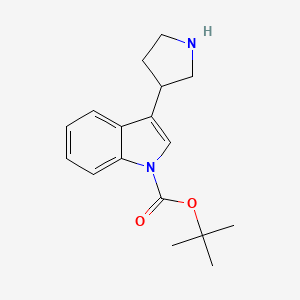
![(5S)-(c)micro-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]](/img/structure/B14114422.png)
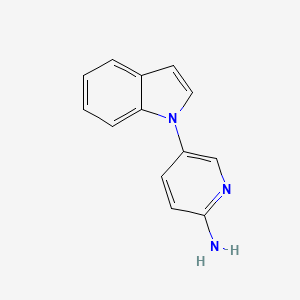
![4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B14114427.png)
![N-[2-(diethoxyphosphoryl)-ethyl]methacrylamide](/img/structure/B14114438.png)
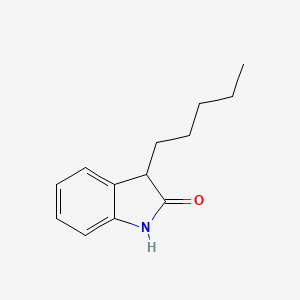
![(4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14114447.png)
![ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B14114462.png)

![6-(Morpholin-4-yl)-2,3-bis[4-(morpholin-4-yl)phenyl]quinoxaline](/img/structure/B14114486.png)
![3-Phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B14114489.png)
